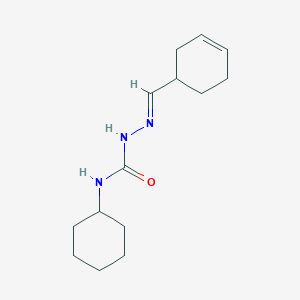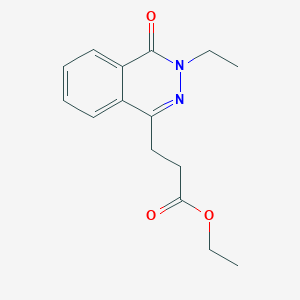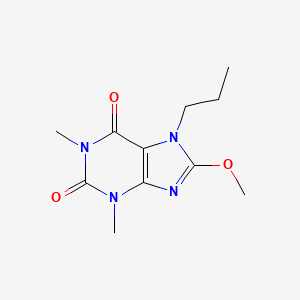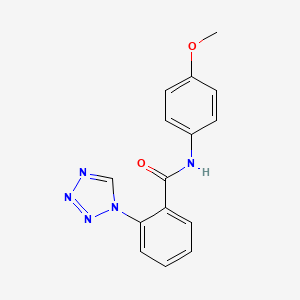
cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone, also known as CCNS, is a semicarbazone derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. CCNS has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone is not fully understood, but it is thought to involve inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and replication of viruses and bacteria. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone is its broad spectrum of biological activity, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone. One area of interest is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the investigation of the mechanism of action of this compound and its potential side effects. Additionally, more research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Méthodes De Synthèse
Cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone can be synthesized through the reaction of cyclohex-3-ene-1-carbaldehyde with semicarbazide hydrochloride in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of this compound is typically around 70-80%.
Applications De Recherche Scientifique
Cyclohex-3-ene-1-carbaldehyde N-cyclohexylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
1-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1,3,11-13H,2,4-10H2,(H2,16,17,18)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMKIKCKFDGJO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NN=CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)N/N=C/C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)
![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
![1-(2-methylphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5737359.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)

![N-[4-(acetylamino)phenyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B5737398.png)
